molecular formula C7H8O3S B459000 Phenylmethanesulfonic acid CAS No. 100-87-8

Phenylmethanesulfonic acid

Cat. No. B459000
CAS RN: 100-87-8
M. Wt: 172.2g/mol
InChI Key: NIXKBAZVOQAHGC-UHFFFAOYSA-N
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Description

Phenylmethanesulfonic acid is a sulfonic acid that inhibits the oxidation of hydroxyl groups to form reactive oxygen species . It has been shown to have antihypertensive activity and inhibit the production of bowel disease enzymes .


Molecular Structure Analysis

Phenylmethanesulfonic acid has a molecular formula of C7H8O3S . The molecule consists of a phenyl group (C6H5-) attached to a methanesulfonic acid group (-CH2SO3H). The average mass of the molecule is not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Phenylmethanesulfonic acid has several physical and chemical properties. It has a high solubility in water . The boiling point is estimated to be 331.69°C and the melting point is estimated to be 97.59°C . The molecule has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

  • Radiation Dosimetry : Aryl sulfonic-substituted para-diethyl-amino triphenylmethane dye solutions, which can include phenylmethanesulfonic acid derivatives, are used for dosimetry in low-dose food irradiation. These solutions, when irradiated with gamma rays, show a linear response between absorbance and absorbed dose (El-assy et al., 1995).

  • Biochemistry : Phenylmethanesulfonyl fluoride is a potent inhibitor of penicillin amidase from Escherichia coli, binding covalently to the enzyme. Other derivatives like phenylmethanesulfonic acid chloride and azide are also strong inactivators of amidase (Siewinski et al., 1984).

  • Organic Chemistry : Phenylmethanesulfonates and phenylsulfonylacetates undergo hydrolysis under alkaline conditions, suggesting a reaction mechanism involving an elimination-addition process (Krishnan et al., 1979).

  • Sulfomethylation Applications : Sulfomethylation of polyazamacrocycles with formaldehyde bisulfite in aqueous medium is significantly influenced by pH. This method leads to a series of mono- and diacetate, phosphonate, and phosphinate derivatives of polyaza compounds, showing the versatility of phenylmethanesulfonic acid in synthetic chemistry (van Westrenen & Sherry, 1992).

  • Environmental Analysis : Hydroxymethanesulfonic acid, related to phenylmethanesulfonic acid, is used for stabilizing atmospheric SO2 for analysis. It plays a role in the Schiff reaction mechanism used for measuring atmospheric sulfur dioxide (Dasgupta et al., 1980).

  • Catalysis and Protonic Conduction : Propylsulfonic-acid functionalized mesoporous phenylene-silicas, possibly incorporating phenylmethanesulfonic acid derivatives, are synthesized for catalytic applications and protonic conduction, relevant in fuel cells (Domingues et al., 2016).

  • Antiviral Research : Aminomethanesulfonic acid and its derivatives have been evaluated for their antioxidant and anti-influenza activities, indicating the compound's potential in pharmaceutical applications (Khoma et al., 2019).

Safety and Hazards

Phenylmethanesulfonic acid is considered hazardous. It may be corrosive to metals and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for Phenylmethanesulfonic acid are not mentioned in the search results, it’s worth noting that the use of methanesulfonic acid, a related compound, in various industrial applications is expected to increase . This could potentially open up new avenues for the use of Phenylmethanesulfonic acid as well.

properties

IUPAC Name

phenylmethanesulfonic acid
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InChI

InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)
Source PubChem
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InChI Key

NIXKBAZVOQAHGC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O3S
Source PubChem
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Related CAS

57267-76-2 (hydrochloride salt)
Record name Benzylsulfonic acid
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DSSTOX Substance ID

DTXSID2059221
Record name Benzenemethanesulfonic acid
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Molecular Weight

172.20 g/mol
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Vapor Pressure

0.0000034 [mmHg]
Record name Benzylsulfonic acid
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Product Name

Phenylmethanesulfonic acid

CAS RN

100-87-8
Record name Benzenemethanesulfonic acid
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Record name Toluene-α-sulphonic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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